molecular formula C7H10Cl3NS B13483528 3-(2,5-Dichlorothiophen-3-yl)propan-1-amine hydrochloride

3-(2,5-Dichlorothiophen-3-yl)propan-1-amine hydrochloride

Cat. No.: B13483528
M. Wt: 246.6 g/mol
InChI Key: AKKWPCZUUDGQKT-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorothiophen-3-yl)propan-1-amine hydrochloride is an organic compound that has garnered significant attention in scientific research. This compound, also known as DTA, is characterized by its molecular formula C7H10Cl3NS and a molecular weight of 246.6 g/mol. It is a derivative of thiophene, a sulfur-containing heterocycle, and is often used in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorothiophen-3-yl)propan-1-amine hydrochloride typically involves the reaction of 2,5-dichlorothiophene with a suitable amine precursor. One common method includes the alkylation of 2,5-dichlorothiophene with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is subsequently purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorothiophen-3-yl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(2,5-Dichlorothiophen-3-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorothiophen-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride: Similar structure but with an additional hydroxyl group.

    2-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid hydrochloride: Contains a carboxylic acid group instead of an amine.

Uniqueness

3-(2,5-Dichlorothiophen-3-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring and its amine functionality. This combination of features makes it a versatile compound for various chemical transformations and biological studies.

Properties

Molecular Formula

C7H10Cl3NS

Molecular Weight

246.6 g/mol

IUPAC Name

3-(2,5-dichlorothiophen-3-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C7H9Cl2NS.ClH/c8-6-4-5(2-1-3-10)7(9)11-6;/h4H,1-3,10H2;1H

InChI Key

AKKWPCZUUDGQKT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1CCCN)Cl)Cl.Cl

Origin of Product

United States

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